2-(4-bromophenyl)-4,5-dimethyl-2,3-dihydro-1H-pyrazol-3-imine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromophenyl)-4,5-dimethylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3/c1-7-8(2)14-15(11(7)13)10-5-3-9(12)4-6-10/h3-6H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVEKVZDVCDFIOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=CC=C(C=C2)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors in the body.
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function.
Biochemical Pathways
Related compounds have been found to influence various biochemical pathways, including those involved in inflammation, oxidative stress, and cell signaling.
Biological Activity
2-(4-bromophenyl)-4,5-dimethyl-2,3-dihydro-1H-pyrazol-3-imine is a pyrazole derivative that has garnered attention for its diverse biological activities. Pyrazoles are known for their pharmacological significance, including anti-inflammatory, antibacterial, and antitumor properties. This article reviews the biological activity of this specific compound, supported by data tables, case studies, and relevant research findings.
The compound's molecular formula is with a molecular weight of 276.15 g/mol. Its structure includes a bromophenyl group and a dihydropyrazole moiety, which contribute to its biological efficacy.
Antitumor Activity
Research has demonstrated that pyrazole derivatives exhibit significant antitumor properties. A study focused on the synthesis and evaluation of various pyrazole compounds revealed that those similar to this compound showed promising activity against cancer cell lines. Specifically, compounds with structural similarities were effective against breast cancer cell lines (MCF-7 and MDA-MB-231) when tested in vitro, indicating potential for further development as anticancer agents .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives have been well documented. A review highlighted that compounds with the pyrazole structure could inhibit key inflammatory pathways and reduce cytokine production. For instance, certain derivatives demonstrated inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response .
Antibacterial Activity
The antibacterial effects of pyrazoles have also been explored. A study indicated that several synthesized pyrazole carboxamides exhibited notable antibacterial activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Data Tables
Case Studies
- Breast Cancer Study : In a controlled experiment, various pyrazole derivatives were tested alongside doxorubicin in MCF-7 cells. The results indicated a synergistic effect when combining these compounds with conventional chemotherapy agents, enhancing overall cytotoxicity .
- Inflammation Model : In vivo studies using animal models showed that administration of specific pyrazole derivatives led to a significant reduction in paw edema induced by carrageenan, underscoring their anti-inflammatory potential .
- Antibacterial Screening : A series of synthesized pyrazoles were evaluated against Gram-positive and Gram-negative bacteria. The results revealed varying degrees of effectiveness, with some compounds exhibiting MIC values lower than standard antibiotics .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Core Structural Variations
The target compound’s pyrazol-imine core differs from related pyrazolone derivatives (e.g., 4-bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one, Example 5.17 in ). The imine group in the target compound replaces the keto (-C=O) group in pyrazolones, altering hydrogen-bonding capacity and electronic properties. For instance:
- Electron-withdrawing effects : The imine group may enhance nucleophilicity at the nitrogen compared to the keto group, influencing reactivity in synthetic pathways.
- Hydrogen-bonding motifs : Pyrazolones often participate in C–H···O interactions (e.g., dimeric R₂²(10) motifs in 2-(4-bromophenyl)-2-oxoethyl derivatives ), whereas the imine group could enable N–H···N or N–H···Br interactions.
Table 1: Core Structure and Substituent Comparison
| Compound Name | Core Structure | Substituents (Position) | Key Functional Groups |
|---|---|---|---|
| Target Compound | Pyrazol-imine | 4-Bromophenyl (2), 4,5-dimethyl | Imine (-NH) |
| 4-bromo-2-(4'-chlorophenyl)-pyrazol-3-one [7] | Pyrazolone | 4-Bromophenyl (2), 4-chlorophenyl | Keto (-C=O) |
| 2-(4-Bromophenyl)-2-oxoethyl benzoate [3] | Oxadiazole/ester | 4-Bromophenyl, benzoate | Keto (-C=O), ester |
Substituent Effects on Bioactivity
- Anti-inflammatory activity : 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole showed 59.5% inhibition at 20 mg/kg, comparable to indomethacin (64.3%) . The 4-bromophenyl moiety may enhance lipophilicity and target binding, though the pyrazol-imine core’s role requires further investigation.
- Synthetic accessibility : Bromophenyl-substituted compounds (e.g., 2-(4-bromophenyl)acryloyl derivatives in ) are often synthesized via chloroacetylation or condensation reactions, suggesting feasible routes for the target compound’s preparation .
Crystallographic and Hydrogen-Bonding Patterns
The target compound’s crystal packing likely differs from pyrazolone derivatives due to the imine group. For example:
- Pyrazolone derivatives : Form zero-dimensional dimers via C–H···O hydrogen bonds (e.g., 2-(4-bromophenyl)-2-oxoethyl benzoate ), which extend into 3D networks through additional weak interactions.
Table 2: Hydrogen-Bonding and Crystallographic Comparison
| Compound | Hydrogen-Bonding Motifs | Dimensionality | Graph-Set Motif |
|---|---|---|---|
| 2-(4-Bromophenyl)-2-oxoethyl benzoate [3] | C10–H10A···O4, C4–H4A···O4 | 3D Network | R₂²(10) |
| Target Compound (Predicted) | N–H···Br, C–H···N | 2D Sheet | R₁²(6) |
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 2-(4-bromophenyl)-4,5-dimethyl-2,3-dihydro-1H-pyrazol-3-imine?
- The compound can be synthesized via condensation reactions between hydrazine derivatives and α,β-unsaturated ketones. Microwave-assisted synthesis is recommended for reduced reaction times and improved yields . Structural analogs (e.g., pyrazol-3-imines with bromophenyl substituents) have been prepared using Claisen-Schmidt condensation followed by cyclization with hydrazine hydrate under reflux conditions . Solvent polarity (e.g., ethanol or DMF) and temperature control (60–80°C) are critical for minimizing side products.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Combine spectroscopic and crystallographic methods:
- IR spectroscopy : Confirm the presence of imine (C=N) and pyrazole ring vibrations (C–N stretching at ~1600 cm⁻¹) .
- NMR (¹H/¹³C) : Assign diastereotopic protons in the dihydro-pyrazole ring (δ 3.5–4.5 ppm) and bromophenyl aromatic signals (δ 7.2–7.8 ppm) .
- Single-crystal X-ray diffraction : Resolve bond lengths (e.g., C–Br ~1.89 Å) and confirm stereochemistry. Use SHELXL for refinement and ORTEP-3 for visualization .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Screen for antimicrobial or anticancer activity using:
- MIC assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations ≤100 µg/mL .
- MTT assays : Evaluate cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Molecular docking : Prioritize targets (e.g., kinases, GPCRs) based on structural analogs showing affinity for cannabinoid or serotonin receptors .
Advanced Research Questions
Q. How can hydrogen-bonding networks in the crystal structure inform supramolecular design?
- Perform graph set analysis (e.g., Etter’s rules) to classify hydrogen bonds (e.g., N–H···N, C–H···π). For example, pyrazole NH groups often form R₂²(8) motifs with adjacent carbonyl acceptors, stabilizing layered packing . Use Mercury software to quantify intermolecular distances and angles, correlating them with thermal stability .
Q. What strategies resolve contradictions in biological activity data across studies?
- Discrepancies in IC₅₀ values may arise from:
- Crystallographic disorder : Refine occupancy ratios in SHELXL to identify polymorphic impurities .
- Solvent effects : Compare activity in polar (DMSO) vs. nonpolar (THF) solvents to assess aggregation tendencies .
- Stereochemical variation : Use chiral HPLC to isolate enantiomers and test individually .
Q. How can computational methods enhance structure-activity relationship (SAR) studies?
- Apply DFT calculations (B3LYP/6-31G*) to:
- Map electrostatic potential surfaces, identifying nucleophilic/electrophilic regions for target binding .
- Optimize transition states for reactions involving the imine group (e.g., hydrolysis pathways) .
Q. What advanced crystallographic techniques improve refinement accuracy for low-quality datasets?
- For twinned or low-resolution crystals:
- Use SHELXD for dual-space recycling to solve phase problems .
- Apply TWINLAW to model twinning operators and refine using HKLF5 format in SHELXL .
- Validate with R₁ₛᵧₙ and CC₁/₂ metrics to ensure data integrity .
Methodological Tables
Table 1. Key spectroscopic data for structural validation
| Technique | Key Peaks/Assignments |
|---|---|
| IR | 1600 cm⁻¹ (C=N), 1167 cm⁻¹ (C–S in thioamide derivatives) |
| ¹H NMR | δ 2.39 (s, CH₃), δ 3.86–3.89 (m, pyrazoline H4/H4′) |
| X-ray | C–Br bond: 1.89 Å; Dihedral angle (pyrazole-thiazole): 12.5° |
Table 2. Crystallographic refinement statistics
| Parameter | Value |
|---|---|
| R factor | 0.052–0.088 |
| Data-to-parameter ratio | 13.4–34.5 |
| Mean C–C bond length | 0.002–0.010 Å |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
